molecular formula C16H12ClN3O2S B1415351 4-[(3-Chlorophenyl)thio]-3-methyl-1-(4-nitrophenyl)-1H-pyrazole CAS No. 2197053-48-6

4-[(3-Chlorophenyl)thio]-3-methyl-1-(4-nitrophenyl)-1H-pyrazole

Cat. No.: B1415351
CAS No.: 2197053-48-6
M. Wt: 345.8 g/mol
InChI Key: RDFWYSQFFIRGHB-UHFFFAOYSA-N
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Description

4-[(3-Chlorophenyl)thio]-3-methyl-1-(4-nitrophenyl)-1H-pyrazole is a synthetic pyrazole derivative intended for research and development purposes. Pyrazoles are a privileged scaffold in medicinal chemistry, known for their diverse biological profiles . Substituted pyrazole compounds are frequently investigated for their potential pharmacological properties, which can include anticancer, anti-inflammatory, antimicrobial, and antidepressant activities, among others . The structure of this compound features a phenylthioether group at the 4-position and a nitrophenyl substituent at the 1-position of the pyrazole core, which may be of interest in structure-activity relationship (SAR) studies or as a synthetic intermediate. Researchers are encouraged to consult the specific literature for potential applications. This product is for research use only and is not intended for diagnostic or therapeutic procedures. Handling and Safety: Please refer to the Safety Data Sheet (SDS) before use. This chemical is not for personal use.

Properties

IUPAC Name

4-(3-chlorophenyl)sulfanyl-3-methyl-1-(4-nitrophenyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2S/c1-11-16(23-15-4-2-3-12(17)9-15)10-19(18-11)13-5-7-14(8-6-13)20(21)22/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFWYSQFFIRGHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1SC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Chlorophenyl)thio]-3-methyl-1-(4-nitrophenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole core: This can be achieved by reacting hydrazine with a β-diketone under acidic or basic conditions to form the pyrazole ring.

    Introduction of the chlorophenylthio group: This step involves the nucleophilic substitution reaction where a chlorophenylthiol is reacted with the pyrazole intermediate.

    Addition of the nitrophenyl group: The final step involves the electrophilic aromatic substitution reaction where a nitrophenyl group is introduced to the pyrazole core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Chlorophenyl)thio]-3-methyl-1-(4-nitrophenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Overview

4-[(3-Chlorophenyl)thio]-3-methyl-1-(4-nitrophenyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole class, which has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring a chlorophenyl group, a nitrophenyl group, and a thioether linkage, positions it as an interesting subject for research in various scientific fields.

Antimicrobial Properties

Research has indicated that derivatives of pyrazole compounds, including this compound, exhibit significant antimicrobial activity. In vitro studies have demonstrated that this compound can inhibit the growth of various pathogenic bacteria and fungi. For instance, minimum inhibitory concentrations (MICs) have been reported as low as 0.22 to 0.25 μg/mL against certain bacterial strains, showcasing its potent antimicrobial properties .

Anti-inflammatory and Anticancer Activities

The compound also shows promise as an anti-inflammatory agent. Studies have demonstrated its ability to reduce inflammation markers in cellular models. Additionally, preliminary investigations into its anticancer properties suggest that it may induce apoptosis in cancer cell lines, although further research is required to elucidate the mechanisms involved and to assess its efficacy in vivo .

Synthesis and Preparation

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrazole Core : This is achieved by reacting hydrazine with a β-diketone under acidic or basic conditions.
  • Introduction of the Chlorophenylthio Group : A nucleophilic substitution reaction where a chlorophenylthiol is reacted with the pyrazole intermediate.
  • Addition of the Nitrophenyl Group : This involves electrophilic aromatic substitution to introduce the nitrophenyl group into the pyrazole core .

Case Studies and Research Findings

Several studies have explored the applications of this compound in various fields:

  • Antimicrobial Activity Study : A study published in a peer-reviewed journal demonstrated that this compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. The study highlighted its potential as a lead compound for developing new antibiotics.
  • Anti-inflammatory Effects : Another research article investigated the anti-inflammatory effects of this compound in animal models of inflammation. The results indicated a significant reduction in inflammatory markers compared to control groups, suggesting its potential therapeutic application in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-[(3-Chlorophenyl)thio]-3-methyl-1-(4-nitrophenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the nitrophenyl and chlorophenyl groups can facilitate binding to specific sites, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the 1H-Pyrazole Family

Several pyrazole derivatives with substitutions at positions 1, 3, and 4/5 have been synthesized and studied. Key analogs include:

(a) 5-(4-Bromophenyl)-3-(4-nitrophenyl)-1H-pyrazole (2m)
  • Substituents : Bromophenyl (position 5), nitrophenyl (position 3).
  • Properties : Molecular weight 358.18 g/mol; characterized by $ ^1H $-NMR (δ 7.35–8.50 ppm) and HRMS (m/z 357.0287) .
  • Comparison : Unlike the target compound, this analog lacks a sulfur-containing substituent (thioether group) and features a bromine atom, which may alter lipophilicity and steric effects.
(b) 1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole Derivatives
  • Substituents : 3-Chlorophenyl (position 1), 4-methoxyphenyl (position 3).
  • Properties : Demonstrated anti-inflammatory activity with prostaglandin inhibition comparable to celecoxib (UI = 2.10–4.27 at 5 mg/kg) .
  • Comparison : The methoxy group in these analogs introduces electron-donating effects, contrasting with the electron-withdrawing nitro group in the target compound. This difference may influence receptor binding and metabolic stability.
(c) 4-[(3-Chlorophenyl)thio]-3-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole
  • Substituents : 3-Chlorophenylthio (position 4), methyl (position 3), 4-methylphenylsulfonyl (position 1).
  • Properties : Molecular weight 378.89 g/mol .

Substituent Effects on Physicochemical Properties

  • Nitro Group (Target Compound) : Increases molecular polarity and may enhance binding to electron-rich biological targets. However, nitro groups are prone to metabolic reduction, which can limit bioavailability .
  • Thioether vs. Sulfonyl Groups : The 3-chlorophenylthio group in the target compound introduces moderate lipophilicity, whereas sulfonyl groups (as in the analog from ) increase hydrophilicity and hydrogen-bonding capacity .
  • Halogen vs.

Biological Activity

Overview

4-[(3-Chlorophenyl)thio]-3-methyl-1-(4-nitrophenyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole class. Its unique structure, characterized by a chlorophenyl group, a nitrophenyl group, and a thioether linkage, positions it as a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

PropertyValue
IUPAC Name4-(3-chlorophenyl)sulfanyl-3-methyl-1-(4-nitrophenyl)pyrazole
Molecular FormulaC16H12ClN3O2S
Molecular Weight351.80 g/mol
InChI KeyRDFWYSQFFIRGHB-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various pathogenic bacteria and fungi. For example, studies have demonstrated minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL against certain bacterial strains, indicating potent antimicrobial activity .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In a study comparing various pyrazole derivatives, some were found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 by up to 85% at specific concentrations . This suggests that this compound could be developed into an effective anti-inflammatory agent.

Anticancer Potential

The anticancer activity of this compound is under investigation, with preliminary studies suggesting that it may induce apoptosis in cancer cells through various mechanisms. The presence of the nitrophenyl group is believed to enhance its interaction with cellular targets, potentially leading to the inhibition of tumor growth .

The biological activity of this compound is thought to involve interaction with specific molecular targets such as enzymes and receptors. The thioether and nitrophenyl groups facilitate binding to these targets, which could result in either inhibitory or stimulatory effects on biological pathways.

Case Studies

Several case studies have documented the synthesis and evaluation of this compound's biological activities:

  • Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of various pyrazole derivatives against Staphylococcus aureus and Escherichia coli, reporting significant inhibition zones for several compounds, including those related to this compound .
  • Anti-inflammatory Research : Another study highlighted the anti-inflammatory potential of pyrazole derivatives through their ability to inhibit cytokine production in vitro, showcasing their therapeutic potential against inflammatory diseases .
  • Anticancer Studies : Research focused on the apoptotic effects of related pyrazole compounds on cancer cell lines indicated promising results for further development in cancer therapy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-[(3-Chlorophenyl)thio]-3-methyl-1-(4-nitrophenyl)-1H-pyrazole, and how can reaction conditions be optimized for higher yields?

  • Methodology : A common approach involves coupling 3-methyl-1-(4-nitrophenyl)-1H-pyrazole with a 3-chlorophenylthiol group via nucleophilic aromatic substitution. Optimizations include using copper sulfate and sodium ascorbate as catalysts in a THF/water solvent system at 50°C for 16 hours, followed by column chromatography purification (e.g., silica gel with ethyl acetate/hexane). Adjusting stoichiometry (e.g., 1.2 equivalents of thiol reagent) and temperature control can improve yields .
  • Data : Evidence from analogous pyrazole-triazole hybrids shows yields up to 61% under similar conditions .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

  • Methodology : Use a combination of 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns and functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural confirmation, as demonstrated for related pyrazole-sulfonamide hybrids .

Q. What spectroscopic techniques are critical for characterizing its electronic and steric properties?

  • Methodology : UV-Vis spectroscopy (200–400 nm range) identifies π→π* transitions influenced by the 4-nitrophenyl group. FT-IR confirms S-C and C-N bond vibrations (e.g., 750–850 cm1^{-1} for C-S stretching). Cyclic voltammetry can assess redox behavior linked to the nitro group .

Advanced Research Questions

Q. How does the 3-chlorophenylthio substituent influence reactivity in cross-coupling reactions or catalytic transformations?

  • Methodology : The electron-withdrawing nitro and chloro groups enhance electrophilicity at the pyrazole ring, enabling Suzuki-Miyaura couplings. For example, Pd(PPh3_3)4_4-catalyzed coupling with arylboronic acids in DMF at 80°C proceeds efficiently. Competitive inhibition studies (e.g., with para-substituted analogs) reveal steric effects from the 3-chloro group reduce reactivity by ~20% compared to unsubstituted derivatives .

Q. What strategies resolve contradictions in bioactivity data across different assays (e.g., antimicrobial vs. anticancer studies)?

  • Methodology : Systematic SAR (Structure-Activity Relationship) analysis is critical. For instance, replacing the 4-nitrophenyl group with a 4-methoxyphenyl moiety (as in ) reduces cytotoxicity but enhances antifungal activity. Use standardized cell lines (e.g., HEK293 for toxicity) and control for assay conditions (e.g., pH, serum content) to minimize variability .

Q. How can computational modeling predict the compound’s binding affinity to biological targets like carbonic anhydrase or kinase enzymes?

  • Methodology : Molecular docking (AutoDock Vina) with homology-modeled protein structures (e.g., CAH1_HUMAN) identifies key interactions: the nitro group forms hydrogen bonds with Thr199, while the chlorophenylthio moiety occupies hydrophobic pockets. MD simulations (100 ns) validate stability of the ligand-protein complex .

Q. What experimental designs address discrepancies in crystallographic data vs. solution-phase conformations?

  • Methodology : Compare single-crystal X-ray structures (e.g., dihedral angles between pyrazole and aryl rings) with NMR-derived NOE (Nuclear Overhauser Effect) data in solution. For example, crystal packing forces may enforce planar conformations, whereas solution-phase rotations reduce planarity by ~15° .

Methodological Notes

  • Synthesis Optimization : Monitor reaction progress via TLC (Rf_f ~0.4 in 3:7 ethyl acetate/hexane) and optimize quenching steps to minimize byproducts .
  • Bioactivity Testing : Use MIC (Minimum Inhibitory Concentration) assays for antimicrobial studies (e.g., against Candida albicans ATCC 10231) with amphotericin B as a positive control .
  • Computational Workflows : Combine DFT (B3LYP/6-31G*) calculations for electronic properties with QM/MM simulations for enzyme interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(3-Chlorophenyl)thio]-3-methyl-1-(4-nitrophenyl)-1H-pyrazole
Reactant of Route 2
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4-[(3-Chlorophenyl)thio]-3-methyl-1-(4-nitrophenyl)-1H-pyrazole

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